![molecular formula C12H20O B2810606 1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one CAS No. 1934982-87-2](/img/structure/B2810606.png)

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

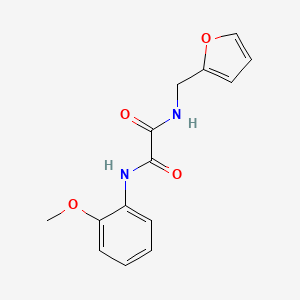

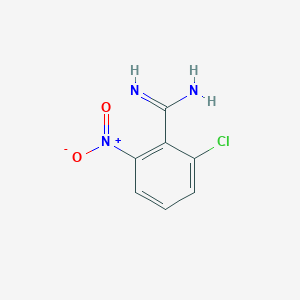

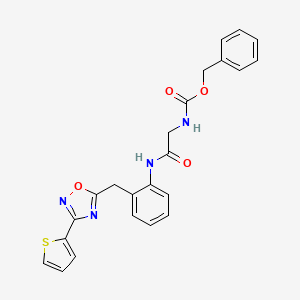

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C10H14O . It is a derivative of the bicyclo[3.3.1]nonane structure .

Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[3.3.1]nonane structure . The structure can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.22 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one and its derivatives exhibit a wide range of chemical properties and synthetic applications. For instance, the synthesis of functionally substituted heteroanalogs of bicyclo[3.3.1]nonane, such as 1,5,9-trimethyl-6-thia-2-azabicyclo[3.2.2]nonan-3-one, demonstrates the compound's utility in generating biologically active substances. This synthesis process, leveraging the Ritter reaction, highlights the broad spectrum of useful properties these compounds possess (L. A. Baeva et al., 2014).

Applications in Organic Synthesis

The compound's versatility is further showcased in its application in organic synthesis. For example, the synthesis of 3-amino-3-methylbicyclo[3.3.1]nonanes via endo-selective Ritter reactions of 1,3,5,7α-tetramethylbicyclo[3.3.1]nonan-3-ol underlines its significance in the preparation of complex organic molecules with specific configurations (A. Jirgensons et al., 1999).

Catalytic Applications

The compound's derivatives are instrumental in catalytic processes as well. For instance, water-soluble O-, S-, and Se-functionalized cyclic acetyl-triaza-phosphines derived from this compound derivatives have been synthesized and shown to enhance copper's activity for catalytic azide-alkyne cycloaddition reactions in an aqueous medium. This application demonstrates the compound's role in facilitating efficient and regioselective synthesis of 1,2,3-triazoles, a class of compounds with significant chemical and pharmaceutical importance (A. Mahmoud et al., 2020).

Stereoselective Synthesis

The compound and its derivatives are also pivotal in stereoselective synthesis, offering pathways to create compounds with specific chiral configurations. This is exemplified in the stereoselective synthesis of tertiary alkyl, benzyl, and allyl halides to hydrocarbons using lithium 9,9-di-n-butyl-9-borabicyclo[3.3.1]nonanate, showcasing the compound's utility in precise and controlled chemical transformations (H. Toi et al., 1981).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 1,5,7-Trimethylbicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Mode of Action

The exact mode of action of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant intermolecular interactions, which could be crucial for their biological activity .

Biochemical Pathways

The specific biochemical pathways affected by 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives are known to be involved in various biological activities, suggesting their potential impact on multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant biological activities, including anticancer properties .

Eigenschaften

IUPAC Name |

1,5,7-trimethylbicyclo[3.3.1]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZWQPRCPYAFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CC(=O)CC(C1)(C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2810525.png)

![4-Methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2810530.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)

![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)